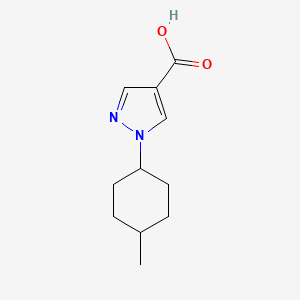1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC17707737
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N2O2 |
|---|---|
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-(4-methylcyclohexyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15) |
| Standard InChI Key | JGOPHAVZEQSTHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)N2C=C(C=N2)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(4-Methylcyclohexyl)-1H-pyrazole-4-carboxylic acid features a pyrazole ring substituted at the 1-position with a 4-methylcyclohexyl group and at the 4-position with a carboxylic acid moiety. The cyclohexyl group introduces steric bulk and conformational flexibility, which may influence solubility and reactivity compared to aromatic analogs like 1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid . The carboxylic acid group enhances hydrogen-bonding capacity, making the compound a candidate for coordination chemistry or salt formation.
Table 1: Hypothetical Physicochemical Properties (Derived from Analogs)
Spectroscopic Signatures
While experimental data for this compound is unavailable, infrared (IR) spectroscopy of analogous pyrazole-4-carboxylic acids shows characteristic peaks:
-
O–H stretch: 2500–3000 cm<sup>-1</sup> (carboxylic acid dimer)
-
Pyrazole ring vibrations: 1500–1600 cm<sup>-1</sup>
Nuclear magnetic resonance (NMR) predictions include:
-
<sup>1</sup>H NMR: Downfield shifts for the carboxylic proton (~12 ppm) and pyrazole ring protons (7.5–8.5 ppm). The cyclohexyl group’s methyl protons would resonate near 1.0 ppm .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key components:
-
Pyrazole-4-carboxylic acid core: Synthesized via cyclization reactions.
-
4-Methylcyclohexyl substituent: Introduced via nucleophilic substitution or coupling.
Pathway 2: Pre-Functionalization of the Cyclohexyl Group
-
Synthesis of 4-methylcyclohexylhydrazine: Methylcyclohexane is functionalized via nitration and reduction.
-
Cyclocondensation: React with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazole ring, followed by hydrolysis .
Challenges and Isomer Control
-
Regioselectivity: Alkylation at the pyrazole 1-position must compete with potential N2-substitution. Steric hindrance from the cyclohexyl group may favor N1 substitution .
-
Isomer Formation: Analogous syntheses of 3-(difluoromethyl)-1-methyl variants report isomer ratios up to 89:11 . Chromatography or recrystallization (e.g., using ethanol/water mixtures) may be required for purification .
Future Research Directions
-
Synthetic Optimization: Screen catalysts (e.g., KI/NaI ) to improve regioselectivity and yield.
-
Biological Screening: Test antifungal activity against Zymoseptoria tritici and other pathogens, given the success of related SDHIs .
-
Crystallography: Resolve the crystal structure to elucidate conformational preferences of the cyclohexyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume